4-(Benzyloxy)-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine
Description
Properties
IUPAC Name |
2-phenylmethoxy-5-[3-(trifluoromethyl)phenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO/c21-20(22,23)17-8-4-7-15(11-17)16-9-10-19(18(24)12-16)25-13-14-5-2-1-3-6-14/h1-12H,13,24H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPWGBGTAZLGJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CC(=CC=C3)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the biphenyl core: This can be achieved through a Suzuki-Miyaura coupling reaction between a boronic acid derivative and an aryl halide.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Benzyloxy group attachment: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group, if present, can be reduced back to the amine.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while substitution of the benzyloxy group can result in various substituted biphenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : CHFN\O
- Molecular Weight : 343.34 g/mol
- CAS Number : 2809954-10-5
The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a candidate for various applications.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The trifluoromethyl group is known to influence the pharmacokinetics and bioactivity of drugs. For instance, research involving related biphenyl derivatives has shown promising results against various cancer cell lines.
A notable study demonstrated that derivatives of biphenyl compounds exhibited percent growth inhibitions (PGIs) ranging from 51% to 86% against several cancer types, including ovarian and brain cancers . This suggests that 4-(Benzyloxy)-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine could potentially be evaluated for similar anticancer activities.
Organic Electronics
The unique electronic properties of compounds containing biphenyl moieties make them suitable for applications in organic electronics. They can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The trifluoromethyl group contributes to the stability and efficiency of charge transport in these materials.
Polymer Chemistry
In polymer science, derivatives like this compound can act as building blocks for synthesizing advanced polymers with tailored properties. Their ability to modify thermal stability and mechanical strength is particularly valuable in developing new materials for industrial applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the benzyloxy and amine groups can participate in hydrogen bonding and other interactions with target molecules.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table compares 4-(Benzyloxy)-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine with key analogues, emphasizing structural features, synthesis, and physicochemical properties.
Structural and Electronic Comparisons
- Benzyloxy vs.
- Trifluoromethyl Positioning : The meta-trifluoromethyl group (C3') in the target compound contrasts with para-substituted analogues (e.g., 4'-(trifluoromethyl) derivatives), which may exhibit different electronic effects on the amine group’s basicity .
- Hybrid Substituents : Combining benzyloxy and -CF₃ groups creates a balance between electron donation and withdrawal, a feature absent in simpler derivatives like 4'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine .
Biological Activity
The compound 4-(Benzyloxy)-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine , often referred to as compound 1 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H18F3NO
- Molecular Weight : 357.37 g/mol
- Structural Features :
- A biphenyl core with a trifluoromethyl group and a benzyloxy substituent.
The biological activity of compound 1 is primarily linked to its interaction with various biological targets, including enzymes and receptors. Notably, it has been studied for its effects on:
- Aldo-keto reductase (AKR) isoforms, particularly AKR1C3, which is involved in steroid metabolism and has implications in cancer biology.
- PPARα (Peroxisome Proliferator-Activated Receptor Alpha) agonism, which plays a role in lipid metabolism and inflammation.
Antiproliferative Effects
In cell-based assays, compound 1 demonstrated significant antiproliferative effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
Selectivity Profile
The selectivity of compound 1 for AKR1C3 over other isoforms is crucial for its therapeutic potential. The following data highlights its selectivity:
| Isoform | IC50 (µM) | Selectivity Ratio |
|---|---|---|
| AKR1C3 | 3.48 | - |
| AKR1C2 | 67 | 19-fold |
Case Studies
Several studies have investigated the biological activity of compound 1:
- Study on Prostate Cancer :
- PPARα Agonism :
Structure-Activity Relationship (SAR)
The SAR studies have shown that modifications on the biphenyl structure can enhance or reduce biological activity. For instance:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(Benzyloxy)-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine?
- Methodology : The compound can be synthesized via meta-selective C−H arylation of aniline derivatives. For example, palladium-catalyzed coupling reactions between halogenated benzyloxy precursors and trifluoromethyl-substituted aryl boronic acids are widely used. A reported procedure for a similar compound (4-methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine) involves Suzuki-Miyaura coupling followed by deprotection and amine functionalization .
- Key Considerations : Optimize reaction conditions (e.g., catalyst loading, temperature) to enhance regioselectivity and yield. Purification often involves column chromatography or recrystallization.
Q. How is the compound characterized to confirm structural integrity?
- Methodology : Use a combination of:
- 1H/13C NMR : To verify substituent positions and aromatic proton environments. For example, meta-substituted trifluoromethyl groups exhibit distinct splitting patterns in aromatic regions .
- Melting Point Analysis : Compare experimental values (e.g., 228–232°C for a related compound) with literature to detect polymorphism or impurities .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS.
Q. What strategies improve the solubility of this compound for in vitro assays?
- Methodology : Convert the free amine to a hydrochloride salt, as demonstrated for structurally analogous biphenyl amines. This modification enhances aqueous solubility without altering biological activity .
Advanced Research Questions
Q. How can computational modeling predict reactivity or regioselectivity in derivatization reactions?
- Methodology : Density Functional Theory (DFT) calculations can map electron density distributions to identify reactive sites. For example, the trifluoromethyl group’s electron-withdrawing effect directs electrophilic substitution to specific positions on the biphenyl backbone. IR and NMR data from synthesized analogs (e.g., heterocycle-guided benzannulation products) validate computational predictions .
Q. What experimental approaches resolve contradictions in reported biological activity data?
- Case Study : If conflicting data arise (e.g., varying IC50 values in kinase inhibition assays):
Replicate assays under standardized conditions (pH, temperature, solvent).
Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability tests).
Investigate batch-to-batch purity via HPLC and elemental analysis.
- Reference : Similar biphenyl amines with fluorine substituents show activity variability due to subtle structural differences .
Q. How can late-stage functionalization be applied to modify the amine group?
- Methodology : Use N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide (3) for direct deamination at room temperature. This reagent enables primary amine “deletion” or replacement with alternative functional groups (e.g., hydroxyl, halide) while retaining the biphenyl scaffold .
Q. What safety protocols are critical when handling this compound?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
